![molecular formula C20H25N7O B5519145 3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)
3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide
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Description
Synthesis Analysis
The synthesis of diazepines and pyrazoles involves creating tricyclic scaffolds that incorporate fusions of substituted pyranose rings with seven-membered rings, leading to the formation of benzodiazepines and related heterocycles (Abrous et al., 2001). Another approach is the regioselective synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives from easily accessible pyrazole carboxylates, showcasing the versatility in synthesizing complex diazepine structures (Dzedulionytė et al., 2022).
Molecular Structure Analysis
Molecular structure analyses of diazepines and pyrazoles often reveal complex interactions. For example, studies have shown supramolecular hydrogen-bonded hexamers in some diazepine compounds, indicating intricate molecular arrangements and stability (Low et al., 2002).
Chemical Reactions and Properties
Diazepines and pyrazoles undergo various chemical reactions, leading to a wide range of biological activities. Synthesis efforts often explore the reactivity of these compounds to develop new drugs with potential CNS activities, demonstrating the chemical versatility and potential for pharmacological application (Dewald et al., 1977).
Physical Properties Analysis
The physical properties of diazepines and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design. Detailed crystallographic studies, like those on tetrahydrobenzo[e]pyrazino[1,2-a][1,4]diazepine derivatives, provide insights into the physical characteristics essential for their biological activity and formulation (Mieczkowski et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the utility of diazepines and pyrazoles in medicinal chemistry. Studies on the synthesis and interaction of these compounds with receptors highlight their potential for therapeutic use and the importance of understanding their chemical behavior (Baraldi et al., 1985).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications in drug design and medicinal chemistry. Given the value of the pyrazolo-diazepine core as a scaffold for drug design , there may be interest in developing new synthetic routes, exploring additional chemical reactions, and studying the compound’s interactions with various biological targets.
properties
IUPAC Name |
3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-15(16-3-6-18(7-4-16)27-14-22-13-23-27)24-20(28)8-5-17-11-19-12-21-9-2-10-26(19)25-17/h3-4,6-7,11,13-15,21H,2,5,8-10,12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBCMUKKFOUYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC(=O)CCC3=NN4CCCNCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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